molecular formula C16H16O3 B2528522 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde CAS No. 97400-62-9

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde

Cat. No.: B2528522
CAS No.: 97400-62-9
M. Wt: 256.301
InChI Key: HWDHJGQKOFEBAB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C16H16O3. It is a derivative of benzaldehyde, featuring a benzyloxy group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemical compounds with care to avoid potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with 4-methoxy-2-methylbenzaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 4-methoxy-2-methylbenzaldehyde is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: 5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid.

    Reduction: 5-(Benzyloxy)-4-methoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde depends on its specific application

    Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.

    Methoxy and Benzyloxy Groups: Can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or other biomolecules.

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the benzyloxy and methyl groups, making it less sterically hindered and potentially less reactive in certain contexts.

    2-Methylbenzaldehyde: Lacks the methoxy and benzyloxy groups, which affects its solubility and reactivity.

    5-Benzyloxy-2-methylbenzaldehyde: Similar structure but lacks the methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (aldehyde) groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methoxy-2-methyl-5-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-8-15(18-2)16(9-14(12)10-17)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHJGQKOFEBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A hexane solution (17 ml) of n-butyllithium was dropwise added to a tetrahydrofuran (190 ml) solution of 4-benzyloxy-2-bromo-5-methoxytoluene (7.83 g) at −78° C. over a period of 20 minutes, followed by stirring at the same temperature for 1 hour. A tetrahydrofuran (10 ml) solution of dimethylformamide (3.73 g) was dropwise added thereto at −78° C., followed by stirring at the same temperature for 1 hour. The temperature was gradually raised to room temperature, and stirring was further carried out for one night. The reaction solution was poured into an aqueous ammonium chloride solution (200 ml), and extraction with ethyl acetate (150 ml) was carried out twice. The ethyl acetate phase was washed with an aqueous sodium chloride solution (100 ml) twice and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain 3.14 g (yield 48%) of 5-benzyloxy-4-methoxy-2-methylbenzaldehyde (m.p. 107-109° C.), and its structure was confirmed by nuclear magnetic resonance spectrum.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyloxy-2-bromo-5-methoxytoluene
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.73 g
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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